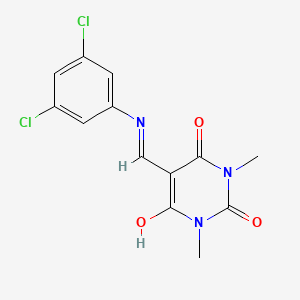

![molecular formula C24H30ClN3O3S B2359898 N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-methyl-N-(3-morpholinopropyl)benzamide hydrochloride CAS No. 1329635-81-5](/img/structure/B2359898.png)

N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-methyl-N-(3-morpholinopropyl)benzamide hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a benzamide derivative with a thiazole ring and a morpholine group. Benzamides are a class of compounds containing a benzene ring attached to an amide functional group. Thiazoles are aromatic compounds that contain a five-membered C3NS ring. Morpholine is a common organic solvent and also used as a building block in organic synthesis .

Synthesis Analysis

While the exact synthesis process for this specific compound isn’t available, benzamide derivatives are typically synthesized through the reaction of benzoic acid with ammonia or amines. Thiazoles can be synthesized through the Hantzsch Thiazole Synthesis, which involves the reaction of α-haloketones with thioamides .Molecular Structure Analysis

The molecular structure would consist of a benzene ring attached to an amide functional group, a thiazole ring, and a morpholine group. The exact structure would depend on the positions of these groups on the benzene ring .Chemical Reactions Analysis

Benzamides, thiazoles, and morpholines all undergo various chemical reactions. For example, benzamides can react with halogens in the presence of a base to form N-substituted benzamides. Thiazoles can undergo electrophilic and nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. In general, benzamides are solid at room temperature and have higher melting points than corresponding carboxylic acids. Thiazoles are typically liquids or low-melting solids .Scientific Research Applications

Antioxidant Activity

Thiazole derivatives, which include the compound , have been found to act as antioxidants . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Analgesic Activity

Thiazole derivatives have also been found to have analgesic (pain-relieving) properties . This could potentially make them useful in the development of new pain relief medications.

Anti-inflammatory Activity

These compounds have shown anti-inflammatory effects . This means they could potentially be used in the treatment of conditions characterized by inflammation, such as arthritis or asthma.

Antimicrobial Activity

Thiazole derivatives have demonstrated antimicrobial properties, making them effective against a range of microorganisms .

Antifungal Activity

In addition to their antimicrobial properties, thiazole derivatives have also shown to be effective antifungal agents . This could potentially make them useful in the treatment of fungal infections.

Antiviral Activity

Thiazole derivatives have demonstrated antiviral properties . This means they could potentially be used in the treatment of viral infections.

Neuroprotective Activity

These compounds have shown neuroprotective effects . This means they could potentially be used in the treatment of neurological disorders.

Antitumor or Cytotoxic Activity

Thiazole derivatives have demonstrated antitumor or cytotoxic properties . This means they could potentially be used in the treatment of cancer.

Mechanism of Action

Target of Action

The primary target of this compound is the muscarinic 4 (M4) receptor . The M4 receptor is a type of muscarinic acetylcholine receptor, which plays a crucial role in various physiological functions, including neuronal signaling.

Mode of Action

This compound acts as a positive allosteric modulator of the M4 receptor . It binds to a site on the receptor that is distinct from the orthosteric (primary) binding site. This allosteric binding enhances the receptor’s response to its natural ligand, acetylcholine .

Result of Action

The activation of the M4 receptor by this compound results in a leftward shift of the agonist concentration-response curve . This indicates an increase in the potency of the natural ligand, acetylcholine, in activating the M4 receptor. The exact molecular and cellular effects would depend on the specific physiological context, but could include changes in neuronal signaling or smooth muscle contraction.

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-4-methyl-N-(3-morpholin-4-ylpropyl)benzamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29N3O3S.ClH/c1-17-5-8-19(9-6-17)23(28)27(12-4-11-26-13-15-30-16-14-26)24-25-21-20(29-3)10-7-18(2)22(21)31-24;/h5-10H,4,11-16H2,1-3H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRRTVUOSUZXAKW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)N(CCCN2CCOCC2)C3=NC4=C(C=CC(=C4S3)C)OC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30ClN3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(diethylsulfamoyl)-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2359821.png)

![butyl 4-[6-chloro-1,1-dioxido-2-(pyrrolidin-1-ylcarbonyl)-4H-1,4-benzothiazin-4-yl]benzoate](/img/structure/B2359826.png)

![5-(Azidomethyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B2359830.png)

![5-(3,4-dimethylphenyl)-1-(4-methylbenzyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2359833.png)

![4-Acetyl-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2359835.png)

![3,6-dichloro-N-(4-(piperidin-1-ylsulfonyl)phenyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2359837.png)